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molecular formula C9H4F6O B1345720 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone CAS No. 74853-66-0

2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone

Cat. No. B1345720
M. Wt: 242.12 g/mol
InChI Key: ZERSWRKHUIMRSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09326513B2

Procedure details

In a 50 mL two-neck flask, 2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethanone (2.0 g, 8.3 mmol) was dissolved in methanol (8 mL) and sodium borohydride (0.31 g, 8.3 mmol) was added carefully in portions with ice-bath cooling. The resultant colourless solution was stirred at RT for 2 hours and monitored by TLC. Upon the disappearance of all starting material, 5 mL of an aqueous saturated NH4Cl solution was slowly added to the reaction mixture with additional stirring for 10 min. The later was extracted 3 times with 20 mL of EtOAc and the organic fractions were combined and washed with 10 mL of brine, dried over Na2SO4, and filtered. The solvent was removed under reduced pressure to give 2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethanol (2.13 g, quantitative) as a colourless oil which was used with no further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([C:11]([F:14])([F:13])[F:12])=[CH:7][CH:6]=1)=[O:4].[BH4-].[Na+].[NH4+].[Cl-]>CO>[F:1][C:2]([F:15])([F:16])[CH:3]([C:5]1[CH:6]=[CH:7][C:8]([C:11]([F:12])([F:13])[F:14])=[CH:9][CH:10]=1)[OH:4] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC(C(=O)C1=CC=C(C=C1)C(F)(F)F)(F)F
Name
Quantity
8 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.31 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resultant colourless solution was stirred at RT for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
with additional stirring for 10 min
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
The later was extracted 3 times with 20 mL of EtOAc
WASH
Type
WASH
Details
washed with 10 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C(O)C1=CC=C(C=C1)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.13 g
YIELD: CALCULATEDPERCENTYIELD 105.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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